2-[4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetic acid is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
The synthesis of 2-[4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetic acid typically involves the reaction of 5-oxo-2H-1,2,4-triazine with 4-aminophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-[4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.
Cyclization: The compound can undergo intramolecular cyclization to form different heterocyclic structures.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: It is being explored for its potential therapeutic properties, including its use as an antiviral, anticancer, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-[4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-[4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetic acid can be compared with other triazine derivatives, such as:
- 2-amino-4,6-dimethoxy-1,3,5-triazine
- 2,4,6-trichloro-1,3,5-triazine
- 2,4-diamino-6-chloro-1,3,5-triazine
These compounds share the triazine core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
2-[4-[(5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c16-9-6-12-15-11(14-9)13-8-3-1-7(2-4-8)5-10(17)18/h1-4,6H,5H2,(H,17,18)(H2,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUWFBITRFEOQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC2=NC(=O)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC(=O)O)NC2=NC(=O)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.